molecular formula C14H12ClN3OS2 B2355617 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 339023-29-9

6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

Cat. No.: B2355617
CAS No.: 339023-29-9
M. Wt: 337.84
InChI Key: SNKDJLNWKWHGCV-LZYBPNLTSA-N
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Description

6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a useful research compound. Its molecular formula is C14H12ClN3OS2 and its molecular weight is 337.84. The purity is usually 95%.
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Biological Activity

The compound 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the imidazo[2,1-b][1,3]thiazole core with a chlorobenzyl sulfanyl group and a methyloxime substituent. This unique arrangement contributes to its biological properties.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the anti-apoptotic protein BCL2, leading to tumor regression without severe side effects. The mechanism involves inducing apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Effects

Compounds in this class have demonstrated antimicrobial activity against various pathogens. A study highlighted the effectiveness of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group enhances the interaction with bacterial cell membranes, resulting in increased permeability and cell death .

Anti-inflammatory Properties

Imidazo[2,1-b][1,3]thiazoles have also been studied for their anti-inflammatory effects. In vitro assays revealed that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

Analgesic Activity

Research has indicated that certain derivatives possess analgesic properties comparable to conventional pain relievers. The mechanism is believed to involve modulation of pain pathways in the central nervous system .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound has been assessed through lipophilicity studies. Results indicate good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system activity .

Parameter Value
Molecular Weight348.85 g/mol
LogP3.45
BioavailabilityHigh
Toxicity ProfileLow

Case Studies

Several case studies have explored the therapeutic potential of imidazo[2,1-b][1,3]thiazole derivatives:

  • Case Study 1 : A study on a related compound showed significant tumor regression in animal models when administered at therapeutic doses.
  • Case Study 2 : Clinical trials involving similar thiazole compounds demonstrated effective management of inflammatory conditions with minimal side effects.

Properties

IUPAC Name

(E)-1-[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS2/c1-19-16-8-12-13(17-14-18(12)6-7-20-14)21-9-10-2-4-11(15)5-3-10/h2-8H,9H2,1H3/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKDJLNWKWHGCV-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(N=C2N1C=CS2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(N=C2N1C=CS2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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